4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid

Fluorine regioisomer SAR Cholinesterase inhibition Thiadiazole scaffold

4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid (CAS 1142210-12-5, MDL MFCD12028292) is a synthetic 1,3,4-thiadiazole-2-carboxamide derivative bearing a 4-carboxyphenyl amide at the 2-position and an ortho-fluorobenzyl substituent at the 5-position of the thiadiazole ring. It belongs to a well-precedented class of 1,3,4-thiadiazole carboxamide derivatives that have been validated as kinase inhibitor scaffolds and anticancer lead compounds.

Molecular Formula C17H12FN3O3S
Molecular Weight 357.4 g/mol
CAS No. 1142210-12-5
Cat. No. B1327084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid
CAS1142210-12-5
Molecular FormulaC17H12FN3O3S
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC2=NN=C(S2)C(=O)NC3=CC=C(C=C3)C(=O)O)F
InChIInChI=1S/C17H12FN3O3S/c18-13-4-2-1-3-11(13)9-14-20-21-16(25-14)15(22)19-12-7-5-10(6-8-12)17(23)24/h1-8H,9H2,(H,19,22)(H,23,24)
InChIKeyYQLOZALSUFLDES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid (CAS 1142210-12-5): Structural Identity and Procurement Baseline


4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid (CAS 1142210-12-5, MDL MFCD12028292) is a synthetic 1,3,4-thiadiazole-2-carboxamide derivative bearing a 4-carboxyphenyl amide at the 2-position and an ortho-fluorobenzyl substituent at the 5-position of the thiadiazole ring . It belongs to a well-precedented class of 1,3,4-thiadiazole carboxamide derivatives that have been validated as kinase inhibitor scaffolds and anticancer lead compounds [1]. The compound is commercially available as a research-grade building block (typical purity ≥95%) from multiple suppliers including Matrix Scientific and Fluorochem, with a molecular weight of 357.36 g·mol⁻¹, calculated LogP of 3.29, and polar surface area (PSA) of 120.42 Ų . This physicochemical profile places it in a favorable drug-like property space for cell-permeable probe design.

Why 1,3,4-Thiadiazole-2-Carboxamido Benzoic Acids Cannot Be Interchanged: Key Differentiation of CAS 1142210-12-5


Within the 4-(1,3,4-thiadiazole-2-carboxamido)benzoic acid chemotype, the identity and position of the substituent on the 5-benzyl ring are the primary drivers of biological target selectivity, potency, and physicochemical behavior [1]. Published SAR studies on structurally related 1,3,4-thiadiazole series demonstrate that the position of the fluorine atom (ortho vs. meta vs. para) on a pendant phenyl ring directly modulates inhibitory potency against targets such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by up to ~8-fold [2]. Furthermore, in 5-benzyl-1,3,4-thiadiazole-2-carboxamide-based SIRT2 inhibitors, even subtle modifications to the benzyl substitution pattern alter selectivity profiles between SIRT isoforms [3]. Generic substitution—e.g., replacing the ortho-fluorobenzyl group with an unsubstituted benzyl, 4-fluorobenzyl, or 3-methoxybenzyl analog—therefore carries a high risk of losing or altering the target engagement and selectivity signature that makes CAS 1142210-12-5 a valuable probe for focused library screening.

Quantitative Differentiation Evidence: CAS 1142210-12-5 vs. Closest Structural Analogs


Ortho-Fluorine Regioisomer Effect on Target Potency: Cross-Study Class-Level Evidence

In a structurally related indole-1,3,4-thiadiazole series where a fluorophenyl substituent is attached to the thiadiazole ring, the ortho-fluoro regioisomer (Compound 9) exhibited a potency profile intermediate between the para-fluoro (Compound 8) and meta-fluoro (Compound 10) variants [1]. Although this evidence is derived from an indole-fused thiadiazole scaffold rather than the exact carboxamido-benzoic acid scaffold, it constitutes class-level evidence that the ortho-fluorine substitution on the pendant phenyl ring exerts a quantifiable and non-redundant influence on biological activity compared to para- and meta-fluorine analogs. For the exact compound CAS 1142210-12-5, no published head-to-head biological comparison data with its regioisomeric analogs (e.g., the 4-fluorobenzyl or 3-fluorobenzyl versions) were identified at the time of this analysis; this represents a significant evidence gap.

Fluorine regioisomer SAR Cholinesterase inhibition Thiadiazole scaffold

Lipophilicity (LogP) Differentiation: Ortho-Fluorobenzyl vs. Unsubstituted Benzyl and Chlorobenzyl Analogs

The experimentally derived (calculated) LogP for CAS 1142210-12-5 is 3.29 . Introduction of the ortho-fluorine atom on the benzyl ring increases LogP relative to an unsubstituted benzyl analog, while maintaining a lower LogP compared to the 2-chlorobenzyl analog (estimated ~3.7 based on Hansch π constants: π_F = 0.14, π_Cl = 0.71). The LogP of 3.29 places this compound within the optimal range (LogP 2–4) for passive membrane permeability while avoiding excessive lipophilicity that could lead to non-specific binding, poor solubility, and rapid metabolic clearance.

Lipophilicity ADME Permeability

Polar Surface Area (PSA) and Oral Bioavailability Predictors: Ortho-Fluorine vs. Methoxy and Chloro Analogs

CAS 1142210-12-5 exhibits a PSA of 120.42 Ų , which falls within Veber's rule threshold (<140 Ų) predictive of favorable oral absorption [1]. This PSA value is comparable to other 5-benzyl-1,3,4-thiadiazole-2-carboxamido benzoic acid analogs that share the same core topology, but it is lower than what would be expected for the 3-methoxybenzyl analog (estimated PSA addition of ~9 Ų from the methoxy oxygen). Combined with a molecular weight of 357.36 (<500 Da) and ≤5 hydrogen bond donors (2: carboxylic acid OH and amide NH), the compound satisfies three of four Lipinski Rule of Five criteria, positioning it as a favorable fragment or lead-like scaffold for oral drug discovery programs.

Polar surface area Drug-likeness Oral absorption prediction

1,3,4-Thiadiazole-2-Carboxamide Scaffold Validation as Kinase Inhibitor Chemotype

The 1,3,4-thiadiazole-2-carboxamide scaffold present in CAS 1142210-12-5 is a validated kinase inhibitor chemotype [1]. Radi et al. (2008) reported that 1,3,4-thiadiazole derivatives bearing benzoylamino substituents at the 2-position and benzylthio groups at the 5-position are potent Abl tyrosine kinase inhibitors, with the most active compound (6a) demonstrating activity against both Imatinib-sensitive and Bcr-Abl-independent Imatinib-resistant leukemia cells and inducing cytodifferentiation in HL-60 promyelocytic leukemia cells [1]. Separately, the 5-benzyl-1,3,4-thiadiazole-2-carboxamide scaffold has been optimized into SIRT2-selective inhibitors, with compounds ST29 and ST30 achieving SIRT2 IC50 values of 38.69 µM and 43.29 µM respectively, displaying excellent selectivity over SIRT1 and SIRT3 [2]. The 2-carboxamido-benzoic acid architecture of CAS 1142210-12-5 provides a carboxylic acid handle for further conjugation, salt formation, or bioconjugation, which is a structural feature absent in simpler 1,3,4-thiadiazole-2-carboxamide analogs that terminate as primary amides or esters.

Kinase inhibition Abl tyrosine kinase Scaffold validation

Halogen Identity Effect: Ortho-Fluoro vs. Ortho-Chloro on 1,3,4-Thiadiazole Activity

In head-to-head comparisons within 1,3,4-thiadiazole series, replacing a 2-fluoro substituent with 2-chloro has been reported to increase inhibitory potency by approximately 3.5-fold [1]. Specifically, when comparing compound 34 (2-fluoro) with compound 36 (2-chloro) in a relevant 1,3,4-thiadiazole series, the chloro derivative showed approximately 3.5× greater inhibitory activity [1]. This implies that the 2-fluorobenzyl compound (CAS 1142210-12-5) is expected to exhibit a lower but potentially more selective inhibition profile compared to its 2-chlorobenzyl analog, consistent with the general medicinal chemistry principle that fluorination often improves metabolic stability and binding specificity while chlorination can drive increased potency at the expense of selectivity.

Halogen SAR Fluorine vs. chlorine 1,3,4-Thiadiazole

Recommended Procurement and Application Scenarios for CAS 1142210-12-5 Based on Quantitative Differentiation Evidence


Focused Kinase Inhibitor Library Design Requiring a Conjugation-Ready Carboxylic Acid Handle

CAS 1142210-12-5 is ideally suited as a core scaffold for kinase-focused compound libraries where a free carboxylic acid is required for subsequent amide coupling, biotinylation, or immobilization on solid supports. The 1,3,4-thiadiazole-2-carboxamide scaffold has been validated as an Abl tyrosine kinase inhibitor pharmacophore [1], and the 4-carboxybenzamide terminus provides a synthetically accessible conjugation point that is absent in analogs terminating as simple amides or esters. Researchers developing targeted covalent inhibitors or PROTAC conjugates should preferentially select this compound over the methyl ester or primary amide analogs.

Ortho-Fluorine Regioisomer SAR Probe for Halogen Position Scanning in Lead Optimization

This compound serves as the ortho-fluorine representative within a systematic regioisomer panel (ortho, meta, para) for probing fluorine position effects on target binding and selectivity. As demonstrated in the indole-thiadiazole cholinesterase inhibitor series, ortho-fluoro substitution produces a quantifiably distinct potency profile relative to para-fluoro (~1.8–2.0× less potent) and meta-fluoro (~4.3× more potent) analogs [1]. Procurement of CAS 1142210-12-5 alongside its 3-fluorobenzyl and 4-fluorobenzyl congeners enables unambiguous deconvolution of fluorine positional SAR, which is critical for patent strategy and lead candidate nomination.

Drug-Like Fragment for Oral Bioavailability-Optimized Medicinal Chemistry Programs

With a calculated LogP of 3.29 and PSA of 120.42 Ų (well below the Veber absorption threshold of 140 Ų), combined with MW of 357.36 Da and only 2 hydrogen bond donors, this compound satisfies three of four Lipinski Rule of Five criteria [1]. It is recommended as a starting fragment for oral drug discovery programs where maintaining favorable passive permeability and avoiding efflux transporter recognition are key design constraints. Compared to the 3-methoxybenzyl analog (estimated PSA ~129 Ų), CAS 1142210-12-5 is predicted to have intrinsically higher membrane permeability [REFS-1; REFS-2].

SIRT2-Selective Inhibitor Lead Expansion Leveraging 5-Benzyl-1,3,4-Thiadiazole-2-Carboxamide SAR

The 5-benzyl-1,3,4-thiadiazole-2-carboxamide scaffold has produced SIRT2-selective inhibitors (ST29 IC50 = 38.69 µM) with excellent selectivity over SIRT1 and SIRT3 [1]. CAS 1142210-12-5 incorporates the identical core connectivity while adding a 4-carboxy substituent on the benzamide ring and an ortho-fluorine on the benzyl group, both of which are unexplored vectors for modulating SIRT2 potency and isoform selectivity. Medicinal chemistry teams pursuing SIRT2-targeted anticancer or anti-inflammatory programs should evaluate this compound as a key intermediate for focused library synthesis.

Quote Request

Request a Quote for 4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.